The synthesis of 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cyclic guanosine monophosphate typically involves the reaction of 8-bromo-cyclic guanosine monophosphate with 4,5-dimethoxy-2-nitrobenzyl alcohol in the presence of coupling agents and solvents. A common method includes:
The general reaction can be summarized as follows:
This process yields the desired caged compound with a high degree of purity, which can be confirmed by techniques such as high-performance liquid chromatography and mass spectrometry .
The molecular structure of 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cyclic guanosine monophosphate features several key components:
The molecular formula can be represented as , with a molar mass of approximately 614.30 g/mol. The structural representation indicates the spatial arrangement that allows for effective interaction with biological targets upon release from its caged form.
The mechanism of action for 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cyclic guanosine monophosphate involves its role as a photolabile protecting group for cyclic guanosine monophosphate:
Research indicates that this mechanism allows for precise temporal control over signaling events in cellular systems .
The physical and chemical properties of 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cyclic guanosine monophosphate include:
These properties make it suitable for various experimental applications in biochemistry and pharmacology .
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cyclic guanosine monophosphate has several significant scientific applications:
The conceptual foundation for photolabile protecting groups emerged from organic synthesis in the 1960s, with Barltrop and Barton reporting the first applications for protecting carboxylic acids and amino acids. This methodology was revolutionized for biological systems in 1978 when Kaplan, Forbush, and Hoffman introduced "caged ATP" – a biologically inactive adenosine triphosphate derivative rendered activatable by ultraviolet light. This seminal work established the paradigm of using light-sensitive compounds to exert precise spatiotemporal control over biological processes in living systems. The term "caged," though chemically metaphorical (referring not to physical imprisonment but to photochemical inhibition of biological activity), became entrenched in scientific lexicon. These pioneering studies catalyzed the development of caged variants for numerous biomolecules, including nucleotides, neurotransmitters, ions, and peptides, transforming physiological investigation by enabling researchers to bypass conventional delivery limitations and mimic natural signaling dynamics [5] [8].
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group represents a significant evolution of the original ortho-nitrobenzyl (NB) photolabile protecting group. Its photochemical mechanism involves absorption of near-ultraviolet light (~350 nm), leading to excitation, intramolecular hydrogen abstraction from the benzylic carbon, and formation of a transient aci-nitro intermediate. This rapidly undergoes cyclization to release the caged molecule alongside a nitroso byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde). The key structural modifications – methoxy substitutions at the 4 and 5 positions – confer several advantages over the parent NB group: 1) A red-shifted absorption profile, allowing photolysis at longer, less biologically damaging wavelengths; 2) Enhanced molar extinction coefficient (ε ~5,000 M⁻¹ cm⁻¹ at 350 nm), increasing photosensitivity; and 3) Improved aqueous solubility and stability of the caged conjugate, facilitating biological application. These properties established DMNB as a preferred chromophore for caging nucleotides and other polar biomolecules where solubility and efficient uncaging were critical [3] [8].
Cyclic guanosine monophosphate (cGMP) functions as a ubiquitous intracellular second messenger, regulating diverse physiological processes including vascular smooth muscle relaxation, phototransduction, neuronal plasticity, and chemotaxis. However, its rapid hydrolysis by endogenous phosphodiesterases (PDEs) severely limits the duration and amplitude of its signaling effects in native cellular environments. The 8-bromo substitution on the purine ring of cGMP yields a hydrolysis-resistant analogue (8-Bromo-cGMP) that retains biological activity while exhibiting dramatically enhanced stability against PDE-mediated degradation. This bromination alters the conformation of the nucleotide (favouring the syn conformation) without abolishing its ability to activate key effectors such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases themselves. Consequently, 8-Bromo-cGMP has been extensively employed to elicit sustained cGMP signaling responses, making it an ideal candidate for photochemical control to achieve precise, long-lasting physiological effects upon uncaging [2] [4].
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl-8-Bromo-cGMP (DMNB-8-Br-cGMP) represents a strategic convergence of molecular design principles aimed at overcoming fundamental limitations in studying rapid cellular signaling dynamics. Combining the hydrolysis resistance of 8-Bromo-cGMP with the efficient photolytic release provided by the DMNB group creates a probe uniquely suited for interrogating cGMP-dependent pathways with high spatiotemporal fidelity. This conjugate remains biologically inert until illuminated, preventing tonic receptor activation or channel modulation prior to experimentation. Upon targeted UV illumination, it generates a rapid, localized surge of the hydrolysis-resistant effector molecule within the complex intracellular milieu. This capability is particularly crucial for dissecting fast signaling events in polarized cells, intact tissues, or developing organisms where global application of agonists or genetic manipulation lacks the requisite precision or kinetics. The development of DMNB-8-Br-cGMP directly addressed the need for tools capable of mimicking the transient yet potent nature of endogenous cGMP signals while circumventing the rapid desensitization and signal termination inherent to the native nucleotide [1] [2].
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